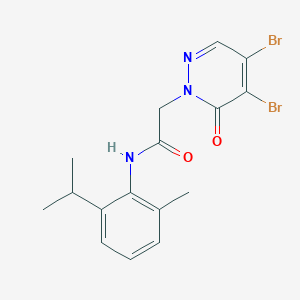
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide, also known as BRD7552, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide inhibits BET proteins by binding to the acetyl-lysine binding pocket of the bromodomain (3). This binding prevents BET proteins from binding to acetylated histones and regulating gene expression. As a result, the expression of genes involved in disease pathogenesis is downregulated, leading to therapeutic benefits.
Biochemical and Physiological Effects:
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer, 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes (4). In inflammation, 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB, a transcription factor involved in inflammation (5). In neurodegenerative disorders, 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the expression of pro-inflammatory genes (6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide in lab experiments is its potency and specificity. 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to be a potent and selective inhibitor of BET proteins, making it an ideal tool for investigating the role of BET proteins in disease pathogenesis. However, one of the limitations of using 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide is its solubility. 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For the use of 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide in scientific research include the development of more potent and selective BET inhibitors, investigation of the role of BET proteins in other diseases, combination with other therapeutic agents, and the development of more soluble formulations.
Méthodes De Synthèse
The synthesis of 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide involves the reaction of 4,5-dibromo-6-oxopyridazine with 2-methyl-6-(propan-2-yl)phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) (1). The resulting product is then purified by column chromatography to obtain pure 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide.
Applications De Recherche Scientifique
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been extensively used in scientific research as a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression (2). Overexpression of BET proteins has been linked to various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has shown promising results in inhibiting BET proteins and has been used in several studies to investigate the role of BET proteins in disease pathogenesis.
Propriétés
IUPAC Name |
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N3O2/c1-9(2)11-6-4-5-10(3)15(11)20-13(22)8-21-16(23)14(18)12(17)7-19-21/h4-7,9H,8H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZZYNMFOHWJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CN2C(=O)C(=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

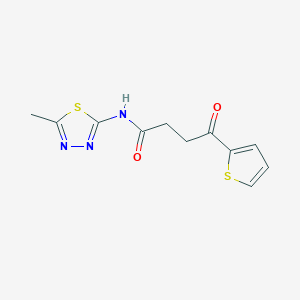
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)
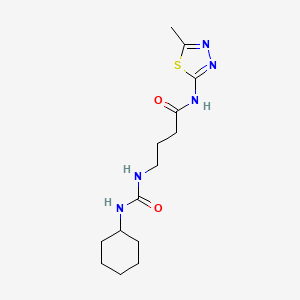
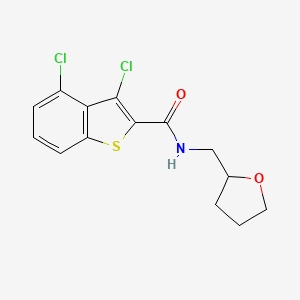
![4-ethoxy-N-methyl-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzenesulfonamide](/img/structure/B7537795.png)
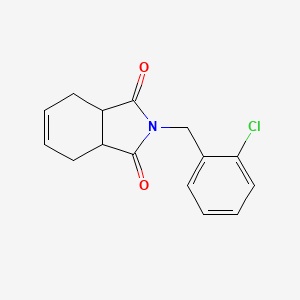
![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)
![3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7537814.png)
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)
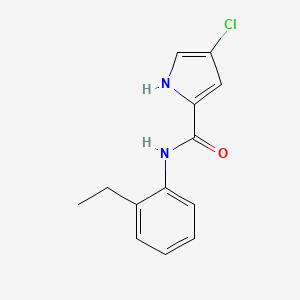
![7-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7537835.png)
![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)